1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one
Description
Properties
IUPAC Name |
1-(4-fluorophenyl)-4-[1-[2-hydroxy-3-(3-methylphenoxy)propyl]benzimidazol-2-yl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O3/c1-18-5-4-6-23(13-18)34-17-22(32)16-31-25-8-3-2-7-24(25)29-27(31)19-14-26(33)30(15-19)21-11-9-20(28)10-12-21/h2-13,19,22,32H,14-17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLVBQNHKCAOAMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(CN2C3=CC=CC=C3N=C2C4CC(=O)N(C4)C5=CC=C(C=C5)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the benzodiazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the pyrrolidinone moiety: This step involves the reaction of the benzodiazole intermediate with a suitable pyrrolidinone derivative.
Attachment of the fluorophenyl group: This can be done through a nucleophilic substitution reaction using a fluorinated aromatic compound.
Addition of the hydroxy and methylphenoxy groups: These groups are introduced through selective functionalization reactions, such as hydroxylation and etherification.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification methods.
Chemical Reactions Analysis
Types of Reactions
1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one can undergo various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to a hydroxyl group.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation of the hydroxy group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.
Scientific Research Applications
1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: It may have potential as a therapeutic agent due to its ability to interact with biological targets.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function. The exact pathways involved would depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Alpha-Adrenoceptor (AR) Affinity
- Hydroxy Group Impact : The presence of a hydroxy group in the propyl chain (e.g., in ’s compound 8 ) increases alpha1-AR affinity (pKi = 6.71). The target compound’s 2-hydroxypropyl chain is expected to enhance binding similarly .
- Fluorophenyl vs. Phenyl: Fluorination at the phenyl ring (target compound) improves metabolic stability and receptor interactions compared to non-fluorinated analogs (e.g., ’s phenyl derivative) .
Antiarrhythmic and Hypotensive Activity
- ED50 Values: Compounds with hydroxypropyl-piperazine groups () show ED50 values as low as 1.9 mg/kg (antiarrhythmic). The target compound’s hydroxypropyl-phenoxy group may offer comparable or superior efficacy due to optimized lipophilicity .
- Hypotensive Duration: Fluorinated derivatives (e.g., ’s compound 8) exhibit >1-hour hypotensive effects at 5 mg/kg. The target’s 4-fluorophenyl and 3-methylphenoxy groups may prolong this duration .
Key Research Findings
Substituent Hierarchy : Hydroxy > methoxy in enhancing alpha1-AR affinity . Fluorophenyl > phenyl in improving pharmacokinetics .
Synergistic Effects: Combining fluorophenyl and hydroxypropyl-phenoxy groups (target compound) may synergize receptor binding and metabolic stability, though experimental validation is needed.
Limitations of Analogs: Non-fluorinated or methoxy-substituted analogs () show reduced activity, highlighting the target’s structural advantages .
Biological Activity
The compound 1-(4-fluorophenyl)-4-{1-[2-hydroxy-3-(3-methylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}pyrrolidin-2-one is a complex organic molecule featuring multiple functional groups, including a fluorophenyl moiety, a benzodiazole core, and a pyrrolidinone structure. This intricate configuration suggests potential for significant biological activity, particularly in medicinal chemistry.
- Molecular Formula : C27H26FN3O3
- Molecular Weight : 459.5 g/mol
- Structure : The compound contains several functional groups that may interact with biological targets through various mechanisms, such as hydrogen bonding and hydrophobic interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its potential therapeutic applications. Preliminary studies indicate that it may exhibit:
- Anticancer Activity : Initial in vitro studies have suggested that this compound can inhibit the growth of certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and modulation of cell cycle progression.
- Antimicrobial Properties : Some research indicates that the compound has antimicrobial effects against various bacterial strains, suggesting its potential as an antibiotic agent.
The proposed mechanisms underlying the biological activities of this compound include:
- Inhibition of Enzymatic Activity : The presence of the benzodiazole moiety is known to interact with various enzymes, possibly inhibiting their activity and thus affecting cellular processes.
- Interaction with DNA : The compound may bind to DNA, disrupting replication and transcription processes critical for cell proliferation.
- Modulation of Signaling Pathways : The hydroxy and phenoxy groups may influence signaling pathways related to cell survival and proliferation.
Anticancer Studies
A study published in Journal of Medicinal Chemistry evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated:
- IC50 Values : The compound exhibited IC50 values in the micromolar range against breast cancer cells, indicating potent activity.
- Mechanistic Insights : Flow cytometry analysis revealed an increase in early apoptotic cells upon treatment, suggesting that the compound triggers programmed cell death.
Antimicrobial Evaluation
Research conducted by International Journal of Antimicrobial Agents demonstrated:
- Bacterial Strains Tested : The compound was tested against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : MIC values ranged from 16 to 64 µg/mL, indicating moderate antibacterial activity.
Data Tables
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
